molecular formula C5H8N2O2 B193065 1-Acetyl-2-imidazolidinone CAS No. 5391-39-9

1-Acetyl-2-imidazolidinone

Cat. No. B193065
CAS RN: 5391-39-9
M. Wt: 128.13 g/mol
InChI Key: JJWACYUTERPMBM-UHFFFAOYSA-N
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Description

1-Acetyl-2-imidazolidinone (also known as Clonidine EP Impurity A) is a synthetic reagent used in the preparation of triple [14C]-labelled moxonidine, which is an antihypertensive compound .


Synthesis Analysis

The synthesis of 2-imidazolidinone (a related compound) from ethylenediamine carbamate (EDA-CA) has been performed using CeO2 and EDA as a heterogeneous catalyst and reaction solvent, respectively .


Molecular Structure Analysis

The molecular formula of 1-Acetyl-2-imidazolidinone is C5H8N2O2. It has a molecular weight of 128.13 g/mol . The InChI representation is InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9) . The Canonical SMILES representation is CC(=O)N1CCNC1=O .


Physical And Chemical Properties Analysis

1-Acetyl-2-imidazolidinone has a molecular weight of 128.13 g/mol . It has a computed XLogP3-AA value of -0.9, indicating its solubility characteristics . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound appears as a solid and is white to off-white in color .

Scientific Research Applications

  • Chemical Reactivity and Coordination with Metal Ions : Matsumura et al. (1977) investigated the effects of metal ions on the reactivity of 1-Methoxycarbonyl-2-imidazolidinone and its derivatives, including 3-acetyl-1-methoxycarbonyl-2-imidazolidinone. They found that certain bivalent ions enhanced the electrophilic reactivity of these compounds, particularly in reactions involving the transfer of the methoxycarbonyl group to butylamine (Matsumura, Kawai, Otsuji, & Imoto, 1977).

  • Enantiodivergence in Organic Synthesis : Yokoyama et al. (1998) demonstrated the enantioselective monodeacylation of meso-1,3-diacetyl-2-imidazolidinones, using lithium salts of constrained amino alcohols. This process resulted in 1-acetyl-2-imidazolidinones with high enantiomeric excess, useful as precursors for efficient chiral auxiliaries in synthesis (Yokoyama, Ishizuka, Ohmachi, & Kunieda, 1998).

  • Conformational Studies : Abdel-Aziz et al. (2010) conducted a study on the conformational preferences of sterically congested 2-imidazolidinone, specifically trans-1-acetyl-4,5-di-tert-butyl-2-imidazolidinone. Their research included X-ray analysis and computational studies, providing insights into the molecular conformations of these compounds (Abdel-Aziz, Al-Omar, El-Azab, & Kunieda, 2010).

  • Pharmacological Applications : There is ongoing research into the pharmacological applications of imidazolidinone derivatives. For example, studies on the inhibition of sphingosine 1-phosphate lyase for treating rheumatoid arthritis have identified synthetic analogues of 2-acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole as potential therapeutics (Bagdanoff et al., 2010).

  • Inhibitors in Enzyme Activity : Abdel-Aziz et al. (2015) investigated arenesulfonyl-2-imidazolidinones as inhibitors of carbonic anhydrase. They found that these compounds exhibited micromolar inhibition constants against human isoforms hCA I and hCA II, highlighting their potential as enzyme inhibitors (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).

Safety And Hazards

Safety measures for handling 1-Acetyl-2-imidazolidinone include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation . Personal protective equipment/face protection should be worn, and ingestion and inhalation should be avoided .

properties

IUPAC Name

1-acetylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWACYUTERPMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202187
Record name 1-Acetylimidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2-imidazolidinone

CAS RN

5391-39-9
Record name 1-Acetyl-2-imidazolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylimidazolidinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylimidazolidine-2-thione
Source EPA DSSTox
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Record name 1-acetyl-2-imidazolidinone
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Record name N-ACETYLIMIDAZOLIDINONE
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Synthesis routes and methods

Procedure details

23.6 parts by weight of acetyl chloride in 100 parts by volume of tetrahydrofurane were added dropwise over the course of 60 minutes to a suspension of 25.8 parts by weight of imidazol-2-one in 350 parts by volume of dry tetrahydrofurane at 0° C. The mixture was stirred for 3 hours at room temperature, dry air was subsequently blown through the solution for some time, the solvent was then removed in vacuo and the residue was recrystallized from boiling nitromethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Matsumura, H Kawai, Y Otsuji, E Imoto - Bulletin of the Chemical …, 1977 - journal.csj.jp
… Sincc both of the products have a hydrogen on the N-position of the imidazolidinone moiety, 1 is preferentially converted into 3 and 4, and 1-acetyl-2-imidazolidinone into 4 and 6 upon …
Number of citations: 5 www.journal.csj.jp
R Greenhalgh, MA Weinberger - Canadian Journal of …, 1965 - cdnsciencepub.com
… 1-Acetyl-2-imidazolidinone (350 mg) was heated under reflux for 24 h with triHuoroacetic anhydride (1 ml). After the solution was concentrated, recrystallization of the product twice from …
Number of citations: 28 cdnsciencepub.com
AM Alaa, H Matsunaga, T Kunieda - Tetrahedron Letters, 2001 - Elsevier
… The trans-4,5-dimethoxy-1-acetyl-2-imidazolidinone 6, 7 which was prepared from the parent heterocycle 1,3-dihydro-2-imidazolone 5, via the 4-bromo-5-methoxy derivative, was …
Number of citations: 15 www.sciencedirect.com
A Hirashima, M Kimizu, Y Shigeta… - Chemistry & …, 2004 - Wiley Online Library
… Compounds 43 and 44 were prepared by refluxing the corresponding arylaniline and 1-acetyl-2-imidazolidinone in phosphoryl chloride, followed by hydrolysis. Compound 53 was …
Number of citations: 6 onlinelibrary.wiley.com
N Rani, R Singh, P Kumar - Current Organic Synthesis, 2023 - ingentaconnect.com
… Ohwaki and coworkers prepared tizanidine (65) by the reaction of 5-chloro-4-amino-2,1,3-benzothiadiazole (63) with 1-acetyl-2-imidazolidinone (64) in the presence of phosphorus …
Number of citations: 1 www.ingentaconnect.com
K O'Neill - 2013 - dalspace.library.dal.ca
Computer-aided drug design is an exceptionally useful tool for screening a large number of potential drug molecules to evaluate their therapeutic potential. This technique is both …
Number of citations: 2 dalspace.library.dal.ca
RNHHN N-COOCH - Bulletin of the Chemical Society of …, 1977 - Chemical Society of Japan.
Number of citations: 0

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